
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C22H34N2. This compound is known for its unique structural properties and is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- typically involves the alkylation of 1,8-naphthalenediamine with butyl halides in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound can act as a proton sponge, effectively neutralizing acidic environments. This property is particularly useful in biochemical applications where pH control is crucial. The molecular pathways involved include proton transfer and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-
- 1,8-Bis(dimethylamino)naphthalene
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
Uniqueness
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is unique due to its bulky butyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.
Eigenschaften
CAS-Nummer |
651738-72-6 |
|---|---|
Molekularformel |
C22H34N2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2,7-dibutyl-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C22H34N2/c1-7-9-11-18-15-13-17-14-16-19(12-10-8-2)22(24(5)6)20(17)21(18)23(3)4/h13-16H,7-12H2,1-6H3 |
InChI-Schlüssel |
ANSJQILDWSIXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=C(C=C1)C=CC(=C2N(C)C)CCCC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
methanone](/img/structure/B12540824.png)
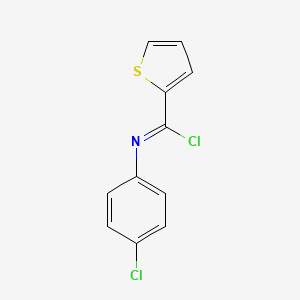
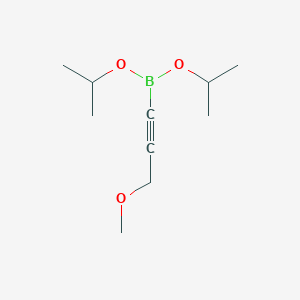
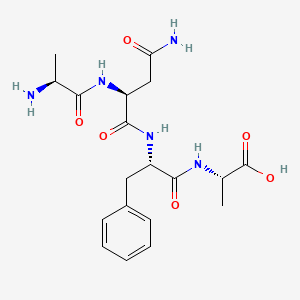
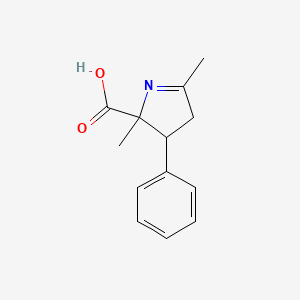
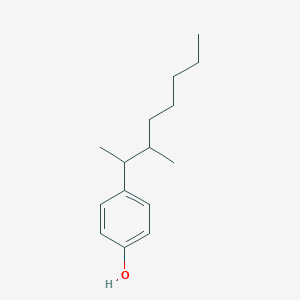
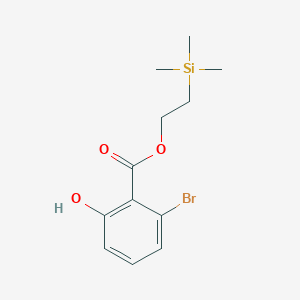

![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
